molecular formula C14H10O B3048880 4-(2-Phenylethynyl)phenol CAS No. 1849-26-9

4-(2-Phenylethynyl)phenol

Cat. No.: B3048880
CAS No.: 1849-26-9
M. Wt: 194.23 g/mol
InChI Key: NVUNTCDLAQYNFR-UHFFFAOYSA-N
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Description

4-(2-Phenylethynyl)phenol is an organic compound with the molecular formula C14H10O It is a derivative of phenol, where the hydrogen atom at the para position is replaced by a phenylethynyl group

Scientific Research Applications

4-(2-Phenylethynyl)phenol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions. Its phenolic hydroxyl group allows it to interact with various biological targets.

    Medicine: It has potential applications in drug discovery and development. Its structural properties make it a candidate for the design of new therapeutic agents.

    Industry: It is used in the production of polymers and other advanced materials. Its phenolic hydroxyl group allows it to participate in polymerization reactions.

Safety and Hazards

There is insufficient toxicological data on 4-(2-Phenylethynyl)phenol, and its carcinogenicity and toxicity mechanisms are unclear . During use, laboratory safety procedures should be followed, and the compound should be properly stored and handled .

Future Directions

While specific future directions for 4-(2-Phenylethynyl)phenol are not mentioned in the literature, phenol derivatives are widely researched for their potential in synthesizing bioactive natural products and conducting polymers . This suggests that this compound could have potential applications in these areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Phenylethynyl)phenol can be achieved through several methods. One common approach involves the Sonogashira coupling reaction, where a phenylacetylene is coupled with a halogenated phenol in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like triethylamine.

Another method involves the nucleophilic aromatic substitution reaction, where a phenylacetylene is reacted with a halogenated phenol in the presence of a strong base, such as potassium tert-butoxide. This reaction also occurs under mild conditions and results in the formation of this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale Sonogashira coupling reactions. The process is optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(2-Phenylethynyl)phenol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group in this compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The phenylethynyl group can be reduced to form phenylethyl derivatives.

    Substitution: The phenolic hydroxyl group can undergo substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions typically occur under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride. The reactions typically occur under mild conditions.

    Substitution: Common reagents for substitution reactions include acyl chlorides and alkyl halides. The reactions typically occur under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Phenylethyl derivatives.

    Substitution: Esters and ethers.

Mechanism of Action

The mechanism of action of 4-(2-Phenylethynyl)phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or the modulation of protein-ligand interactions. The phenylethynyl group can also interact with hydrophobic pockets in proteins, further enhancing its binding affinity.

Comparison with Similar Compounds

4-(2-Phenylethynyl)phenol can be compared with other similar compounds, such as:

    4-(2-Phenylethenyl)phenol: This compound has a similar structure but contains a phenylethenyl group instead of a phenylethynyl group. The presence of the double bond in the phenylethenyl group can lead to different reactivity and binding properties.

    4-Hydroxyphenylacetylene: This compound contains a phenylacetylene group instead of a phenylethynyl group. The presence of the triple bond in the phenylacetylene group can lead to different reactivity and binding properties.

    4-Hydroxyphenylpropene: This compound contains a phenylpropene group instead of a phenylethynyl group. The presence of the propene group can lead to different reactivity and binding properties.

The uniqueness of this compound lies in its combination of a phenolic hydroxyl group and a phenylethynyl group, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets.

Properties

IUPAC Name

4-(2-phenylethynyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVUNTCDLAQYNFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40451693
Record name 4-(2-phenylethynyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40451693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1849-26-9
Record name 4-(2-Phenylethynyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1849-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-phenylethynyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40451693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A procedure similar to that described1 was used. A sample of 1-methoxy-4-(phenylethynyl)-benzene (0.4 g, 1.9 mmol) was added collidine (3 mL), LiI (1.5 g) and the solution heated under reflux for 5 h (>95% conversion). The solution was poured into water acidified with HCl, extracted with ether (3×50 mL) and dried (MgSO4). The ether was evaporated and the residue chromatographed (PE) eluting the title compound 0.3 g (80%): mp 125°-128° C. (cyclohexane) (lit2 mp 91°-92° C., lit3 mp 83°-84° C.); 1H NMR (300 MHz, DMSO-d6) δ6.80 (d, J=8.77 Hz, 2H, C2H), 7.37 (d, 2H, C3H), 7.35-7.42 (m, 3H), 7.46-7.50 (m, 2H), 9.92 (s, 1H, OH); 13C NMR (300 MHz, DMSO-d6 ) δ87.32 (acetylenic C), 89.98 (acetylenic C), 112.42 (sp2C), 115.74, 122.90 (sp2C), 128.20, 128.66, 131.06, 133.00, 158.06 (COH); IR (CDCl3) 3596 (OH), 3066 (w), 3039 (w), 2217 (w, acetylenic stretch), 1605, 1512, 1429 (w), 1328 (w), 1261 (s), 1219, 1171 (s), 1140 (w), 1099 (w), 834, 805 (w) cm-1. MS (El) m/e 194 (M+, 100), 165 (29.4), 97 (11.3).
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
3 mL
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reactant
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1.5 g
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reactant
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

4-(Phenylethynyl)phenyl acetate (60.6 g, 0.256 moles), 20 percent aqueous sodium hydroxide (400 mL), and tetrahydrofuran (400 mL) are added to a 2-L Erlenmeyer flask and stirred at room temperature for 5 hours. The mixture is acidified with glacial acetic acid (120 mL) until a pH of 7 is reached. The aqueous layer is removed and extracted with tetrahydrofuran. The organic layers are combined and concentrated on a rotovap to give a tan solid. The solid is heated with hexanes (700 mL) on a steam bath and the hot solution decanted from the solid. This is repeated with a second volume of hexanes (700 mL). A white solid crystallizes from the hexane solution upon cooling and is isolated by filtration and dried in vacuo to give 18 g of a white solid, mp 126° C. to 127° C. NMR analysis is consistent with the structure of the desired material.
Name
4-(Phenylethynyl)phenyl acetate
Quantity
60.6 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
[Compound]
Name
2-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
700 mL
Type
solvent
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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